molecular formula C6H5F5S2 B2731864 4-(Pentafluorothio)thiophenol CAS No. 845882-09-9

4-(Pentafluorothio)thiophenol

Cat. No.: B2731864
CAS No.: 845882-09-9
M. Wt: 236.22
InChI Key: QVHXLVBCMCJPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pentafluorothio)thiophenol is an organosulfur compound with the molecular formula C6H5F5S2. It is a colorless volatile liquid known for its high reactivity and unique chemical properties. This compound is particularly notable for its strong acidity, with a pKa of 2.68, making it one of the most acidic thiols .

Chemical Reactions Analysis

Types of Reactions: 4-(Pentafluorothio)thiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Pentafluorothio)thiophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Pentafluorothio)thiophenol exerts its effects involves its strong acidity and reactivity with various metal ions. It forms stable complexes with metals, which can be used in catalysis and other chemical processes. The molecular targets and pathways involved include the formation of metal-thiolate complexes and the subsequent chemical transformations .

Properties

IUPAC Name

4-(pentafluoro-λ6-sulfanyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5S2/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHXLVBCMCJPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S)S(F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.